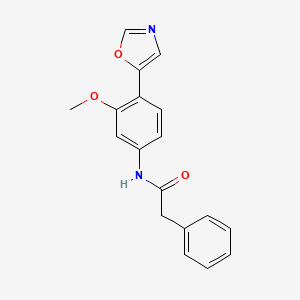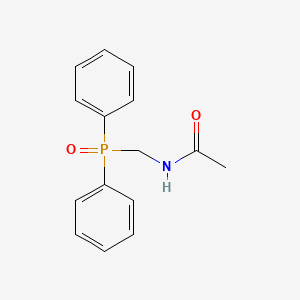
N-((Diphenylphosphoryl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((Diphenylphosphoryl)methyl)acetamide is an organic compound that belongs to the class of phosphorylated acetamides This compound is characterized by the presence of a diphenylphosphoryl group attached to a methyl acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((Diphenylphosphoryl)methyl)acetamide typically involves the reaction of diphenylphosphoryl acetic acid with trichlorophosphine to form an intermediate acid chloride. This intermediate is then reacted with a phosphoryl-substituted amine in the presence of a base such as triethylamine to yield the target compound . The reaction conditions often include the use of solvents to reduce the activation energy and facilitate the reaction steps.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-((Diphenylphosphoryl)methyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoryl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions where the phosphoryl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions yield phosphoryl derivatives, while reduction reactions produce amine derivatives.
Applications De Recherche Scientifique
N-((Diphenylphosphoryl)methyl)acetamide has several scientific research applications:
Chemistry: It is used as a ligand in the synthesis of metal complexes that exhibit catalytic activity.
Biology: The compound is studied for its potential biological activity, including its role as an extractant for various metal ions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of N-((Diphenylphosphoryl)methyl)acetamide involves its interaction with molecular targets through its phosphoryl and amide groups. These interactions can lead to the formation of stable complexes with metal ions or other molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
N-((Diphenylphosphoryl)methyl)acetamide can be compared with other phosphorylated acetamides, such as:
- N-methyl-N-[2-(diphenylphosphoryl)ethyl]acetamide
- N-butyl-N-[2-(diphenylphosphoryl)ethyl]acetamide
- N-octyl-N-[2-(diphenylphosphoryl)ethyl]acetamide
These compounds share similar structural features but differ in their alkyl substituents, which can influence their chemical properties and reactivity. This compound is unique due to its specific combination of the diphenylphosphoryl and methyl acetamide groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
111862-96-5 |
|---|---|
Formule moléculaire |
C15H16NO2P |
Poids moléculaire |
273.27 g/mol |
Nom IUPAC |
N-(diphenylphosphorylmethyl)acetamide |
InChI |
InChI=1S/C15H16NO2P/c1-13(17)16-12-19(18,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H,16,17) |
Clé InChI |
RHPGQFJGACOACI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]-](/img/structure/B12904146.png)

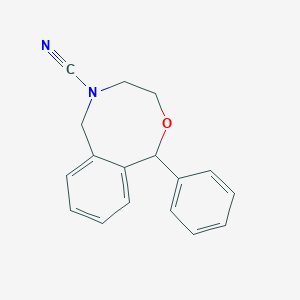
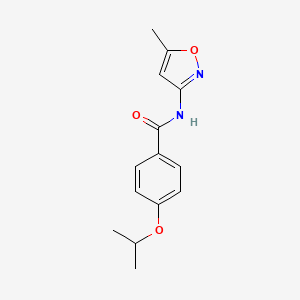
![4-Chloro-2-ethenyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12904165.png)
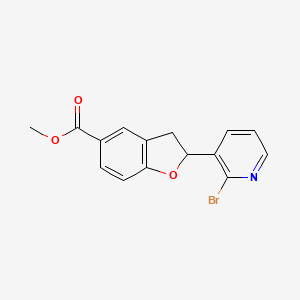
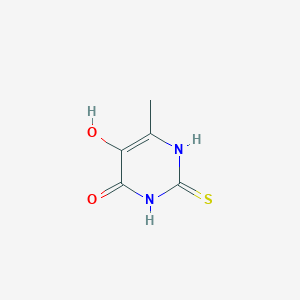
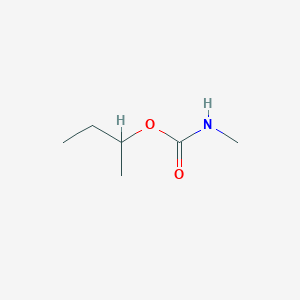
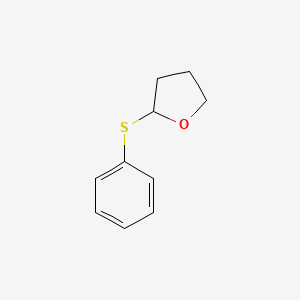
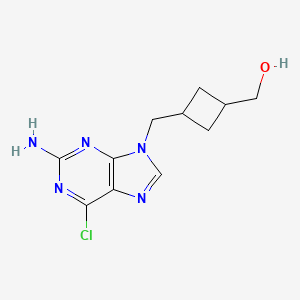
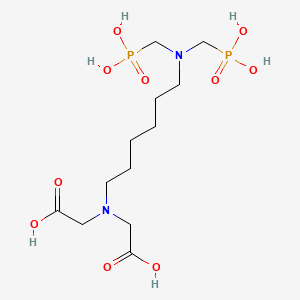
![2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12904206.png)
